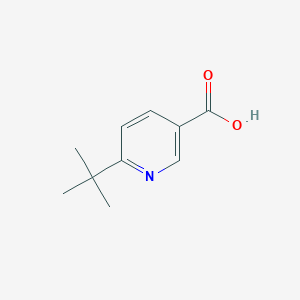

6-(tert-Butyl)nicotinic acid

Übersicht

Beschreibung

6-(tert-Butyl)nicotinic acid is a nicotinic acid derivative characterized by a tert-butyl substituent at the 6-position of the pyridine ring.

Wirkmechanismus

Biochemical Pathways

For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .

Pharmacokinetics

Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier

Biochemische Analyse

Biochemical Properties

It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions as a precursor to NAD+ and NADP+, important coenzymes in redox reactions . The tert-butyl group in 6-(tert-Butyl)nicotinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether the tert-butyl group in this compound modulates these effects.

Molecular Mechanism

Nicotinic acid, however, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

No studies have been conducted to investigate the dosage effects of this compound in animal models. Studies on nicotinic acid have shown that its effects can vary with different dosages .

Metabolic Pathways

Nicotinic acid is involved in the NAD+ and NADP+ biosynthesis pathways . Whether this compound participates in these or other metabolic pathways remains to be determined.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied. Nicotinic acid is known to be transported across cell membranes by specific transporters

Biologische Aktivität

6-(tert-Butyl)nicotinic acid is a derivative of nicotinic acid, which is known for its various biological activities, including antioxidant properties, anti-inflammatory effects, and potential anticancer applications. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a tert-butyl group at the 6-position of the pyridine ring of nicotinic acid. This structural modification is believed to enhance its lipophilicity and biological activity compared to its parent compound.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating various derivatives for their ability to scavenge free radicals, this compound demonstrated a strong capacity to inhibit lipid peroxidation in rat brain homogenates. The antioxidant activity was quantified using the DPPH assay, showing an IC50 value that suggests a potent ability to neutralize free radicals.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 21.1 ± 1.2 |

| Trolox | 54.2 ± 3.7 |

This data indicates that this compound is approximately 2.5 times more effective than Trolox, a well-known antioxidant standard .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial for the expression of inflammatory mediators.

| Inflammatory Marker | Reduction (%) |

|---|---|

| IL-6 | 60% |

| TNF-α | 45% |

These findings suggest that this compound could be a candidate for treating inflammatory diseases .

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. In studies involving human cancer cell lines, treatment with this compound led to significant apoptosis in prostate cancer cells (LNCaP) and ovarian cancer cells (PA-1). The apoptotic mechanisms were linked to the activation of caspases and the release of cytochrome c from mitochondria.

Case Study: Prostate Cancer

In a controlled study, LNCaP cells treated with 95 μM of this compound for 24 hours exhibited:

- Increased apoptosis rates as measured by TUNEL assay.

- Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

These results indicate a potential role for this compound in cancer therapy, particularly in hormone-sensitive cancers .

Molecular Mechanisms

The biological activities of this compound are likely mediated through several molecular pathways:

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), leading to reduced oxidative stress.

- Anti-inflammatory Pathway : Inhibition of NF-κB and MAPK pathways, resulting in decreased expression of pro-inflammatory cytokines.

- Apoptotic Induction : Activation of caspases and mitochondrial pathways leading to programmed cell death in cancer cells.

Wissenschaftliche Forschungsanwendungen

Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of 6-(tert-Butyl)nicotinic acid is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds based on this structure can selectively modulate nAChR subtypes, particularly the α4β2 subtype, which is implicated in cognitive processes and neuroprotection.

- Mechanism : The compound acts as a partial agonist at α4β2-nAChRs, demonstrating high potency and selectivity compared to other nAChR subtypes. This selectivity suggests potential therapeutic applications in treating conditions like Alzheimer's disease and nicotine addiction .

Antidepressant Effects

Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, AMOP-H-OH, an analog of this compound, has demonstrated significant efficacy in reducing depressive behaviors in forced swim tests, suggesting its potential as a novel antidepressant .

NAD+ Synthesis Pathway Inhibition

Research has highlighted the role of nicotinic acid derivatives in modulating the nicotinamide adenine dinucleotide (NAD+) synthesis pathway. FK866, a selective inhibitor of nicotinamide phosphoribosyltransferase (NAPRT), has been studied alongside nicotinic compounds to understand their effects on cellular metabolism and apoptosis. This pathway is crucial for cancer cell survival, making these compounds potential candidates for cancer therapy .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of functional materials. Its ability to form complexes with metals can be exploited in catalysis and materials science applications.

Case Studies

Q & A

Q. Basic: How can 6-(tert-Butyl)nicotinic acid be synthesized and characterized in laboratory settings?

Methodological Answer:

- Synthesis: Utilize tert-butyl protecting group strategies, such as coupling reactions with tert-butoxycarbonyl (Boc) intermediates. For example, tert-butyl groups can be introduced via nucleophilic substitution or condensation reactions under anhydrous conditions .

- Characterization:

- NMR Spectroscopy: Confirm structural integrity by analyzing proton and carbon shifts, focusing on tert-butyl proton signals (δ ~1.2–1.4 ppm) and carboxylic acid protons (δ ~10–13 ppm) .

- Mass Spectrometry (MS): Validate molecular weight using electrospray ionization (ESI-MS) or GC/MS to detect fragmentation patterns .

- HPLC: Assess purity via reverse-phase chromatography with UV detection at 254 nm .

Q. Basic: What are the key stability considerations for this compound under varying storage or experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at ≤4°C in inert atmospheres to prevent tert-butyl group cleavage .

- pH Sensitivity: Monitor solubility and aggregation via dynamic light scattering (DLS) in buffered solutions (pH 2–12). The tert-butyl group may enhance hydrophobicity, requiring surfactants for aqueous stability .

Q. Advanced: How do steric effects from the tert-butyl group influence the reactivity of this compound in coordination chemistry or catalytic applications?

Methodological Answer:

- Steric Hindrance Studies: Compare reaction rates with unsubstituted nicotinic acid in metal coordination (e.g., with Pd or Cu). Use X-ray crystallography to analyze bond angles and spatial constraints around the tert-butyl group .

- Catalytic Screening: Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Reduced reactivity may indicate steric blocking of active sites, validated by turnover frequency (TOF) calculations .

Q. Advanced: What methodologies are optimal for resolving contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

- Cross-Validation: Replicate experiments using standardized protocols (e.g., ICH guidelines for solubility assays). Compare results with orthogonal techniques (e.g., NMR vs. HPLC purity assessments) .

- Systematic Reviews: Apply PICO(T) frameworks to structure literature reviews, focusing on Population (compound variants), Intervention (analytical methods), and Outcomes (property consistency) .

Q. Advanced: What mechanistic insights explain the pH-dependent solubility and aggregation behavior of this compound?

Methodological Answer:

- Kinetic Profiling: Conduct stopped-flow experiments to monitor protonation/deprotonation of the carboxylic acid group at varying pH. Use UV-Vis spectroscopy to track absorbance shifts (λmax ~260 nm) .

- Computational Modeling: Apply density functional theory (DFT) to calculate pKa values and predict aggregation thresholds via molecular dynamics simulations .

Q. Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) to separate tert-butyl derivatives .

- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility data. Monitor crystal formation via polarized light microscopy .

Q. Advanced: How can computational modeling predict the electronic or structural behavior of this compound in complex reaction systems?

Methodological Answer:

- DFT Calculations: Simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions. Compare with experimental UV-Vis and cyclic voltammetry data .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinities and steric clashes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Nicotinic acid derivatives vary in substituents at the 5- or 6-positions of the pyridine ring, influencing their biological activity. Below is a comparative analysis of 6-(tert-Butyl)nicotinic acid and structurally related compounds:

Key Structural Features

| Compound | Substituent | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Nicotinic acid | None (parent compound) | C₆H₅NO₂ | 123.11 g/mol | High water solubility, rapid metabolism |

| This compound | tert-Butyl (6-position) | C₁₀H₁₃NO₂ | 179.22 g/mol | Enhanced lipophilicity, steric hindrance |

| 6-(o-Tolyl)nicotinic acid | o-Tolyl (6-position) | C₁₃H₁₁NO₂ | 213.08 g/mol | Moderate bulk, aromatic interaction |

| 6-(2-Methoxyphenyl)nicotinic acid | 2-Methoxyphenyl (6-position) | C₁₃H₁₁NO₃ | 229.23 g/mol | Increased polarity due to methoxy group |

| 6-(tert-Butylamino)nicotinic acid | tert-Butylamino (6-position) | C₁₀H₁₄N₂O₂ | 194.23 g/mol | Amino group introduces basicity and hydrogen bonding potential |

Notes:

- Aromatic substituents (e.g., o-tolyl, methoxyphenyl) may enhance receptor binding through π-π interactions but could compromise solubility .

Pharmacological Efficacy

Serum Phosphorus Reduction

Nicotinic acid and its analogs inhibit sodium-dependent phosphate transporters in the intestine, reducing phosphorus absorption. Meta-analyses of nicotinic acid derivatives (e.g., nicotinamide) demonstrate significant serum phosphorus reduction in dialysis patients:

- 4-week treatment : Mean reduction = 0.87 mg/dL (95% CI: 0.54–1.20) .

- 8-week treatment : Maximal effect observed (reduction = 1.21 mg/dL) .

However, the tert-butyl group’s bulk may affect intestinal transporter binding affinity compared to smaller analogs like nicotinamide.

Lipid Modulation

Nicotinic acid derivatives exhibit anti-lipid effects mediated by the GPR109A receptor:

The tert-butyl group’s lipophilicity could enhance tissue penetration and receptor activation, but excessive bulk might interfere with receptor binding.

Key Findings from Meta-Analyses :

Eigenschaften

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGXKEVUQXTBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619660 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832715-99-8 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.